molecular formula C19H20N4O B11289478 N-(2,3-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

N-(2,3-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11289478
M. Wt: 320.4 g/mol
InChI Key: NQWPPDTUTVDLBT-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes two methyl-substituted phenyl groups and a triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 2,3-dimethylaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sodium azide and copper sulfate to form the triazole ring . The reaction conditions often include refluxing the mixture in an appropriate solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide and copper sulfate in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

N-(2,3-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes in metabolic pathways and cell signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-β-alanine
  • 3-Methylphenethylamine
  • 2,4-Dimethylphenyl derivatives

Uniqueness

N-(2,3-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole structure and the presence of two methyl-substituted phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C19H20N4O/c1-12-7-5-9-16(11-12)23-15(4)18(21-22-23)19(24)20-17-10-6-8-13(2)14(17)3/h5-11H,1-4H3,(H,20,24)

InChI Key

NQWPPDTUTVDLBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3C)C)C

Origin of Product

United States

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